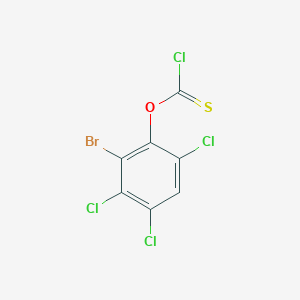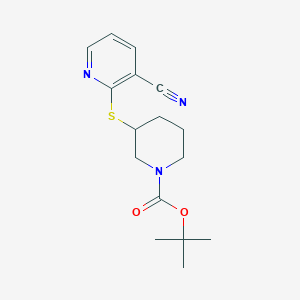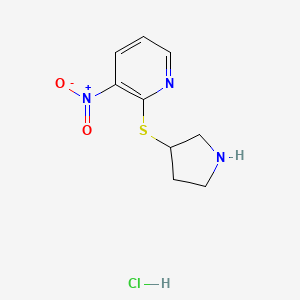
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride: is a chemical compound with the molecular formula C4H10ClF3N2 and a molecular weight of 178.58 g/mol . This compound is primarily used in research settings and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride typically involves the reaction of hydrazine with a trifluoromethyl ketone under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves bulk manufacturing and custom synthesis to meet research demands .
Analyse Des Réactions Chimiques
Types of Reactions: (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce simpler hydrazine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride is used as a reagent in various synthetic pathways to introduce trifluoromethyl groups into organic molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and interaction with biological macromolecules .
Industry: In industrial applications, it is used in the development of new materials and as a precursor in the synthesis of other fluorinated compounds .
Mécanisme D'action
The mechanism of action of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
- (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine
- (1,1,1-Trifluoro-2-methylpropan-2-yl)amine
- (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazone
Uniqueness: The presence of the trifluoromethyl group in (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs .
Propriétés
Formule moléculaire |
C4H10ClF3N2 |
|---|---|
Poids moléculaire |
178.58 g/mol |
Nom IUPAC |
(1,1,1-trifluoro-2-methylpropan-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H9F3N2.ClH/c1-3(2,9-8)4(5,6)7;/h9H,8H2,1-2H3;1H |
Clé InChI |
VKOCYRWVUZWWMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(F)(F)F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)
![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)







![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)

![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)

